molecular formula C22H19N B12600101 N-(2,4-Dimethylphenyl)anthracen-9-amine CAS No. 913833-79-1

N-(2,4-Dimethylphenyl)anthracen-9-amine

Cat. No.: B12600101
CAS No.: 913833-79-1
M. Wt: 297.4 g/mol
InChI Key: GYMKWNJGPFSRDR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)anthracen-9-amine (CAS 913833-78-0) is an anthracene-based organic compound supplied as a high-purity material for research and development purposes . Anthracene derivatives are a significant class of compounds in advanced materials science due to their unique electronic properties. They serve as key building blocks in the development of organic electroluminescent elements and OLEDs, where their wide band gaps contribute to color purity and device efficiency . In pharmaceutical and biological research, structurally similar anthracene-containing Schiff bases and amine derivatives are frequently investigated for their potential bioactivities. Research on analogous compounds has shown that the anthracene core can be integral in studies involving molecular docking, dynamics simulation, and binding with biological macromolecules like proteins and DNA . These derivatives are also explored as sensitizers or traps in photochemical studies, such as singlet oxygen generation and detection . This product is intended for use in these and other exploratory research areas by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature for the latest advancements in the application of anthracene derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

913833-79-1

Molecular Formula

C22H19N

Molecular Weight

297.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)anthracen-9-amine

InChI

InChI=1S/C22H19N/c1-15-11-12-21(16(2)13-15)23-22-19-9-5-3-7-17(19)14-18-8-4-6-10-20(18)22/h3-14,23H,1-2H3

InChI Key

GYMKWNJGPFSRDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42)C

Origin of Product

United States

Synthetic Methodologies and Strategies

Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. researchgate.net This reaction offers a versatile and high-yielding route to N-arylanthracen-9-amines under relatively mild conditions. The general approach involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.

In the context of synthesizing N-(2,4-Dimethylphenyl)anthracen-9-amine, this would typically involve the reaction of 9-chloroanthracene (B1582455) or 9-bromoanthracene (B49045) with 2,4-dimethylaniline. A variety of palladium catalysts and phosphine (B1218219) ligands can be employed to facilitate this transformation, with the choice often depending on the specific substrates and desired reaction conditions. researchgate.netyoutube.com

A typical reaction setup would involve:

Aryl Halide: 9-Chloroanthracene or 9-Bromoanthracene

Amine: 2,4-Dimethylaniline

Palladium Precatalyst: Such as Pd(OAc)₂, Pd₂(dba)₃

Ligand: A bulky electron-rich phosphine ligand like BINAP or Xantphos youtube.com

Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) youtube.com

Solvent: An inert aprotic solvent such as toluene (B28343) or dioxane

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds. nih.govgoogle.com While it often requires higher reaction temperatures compared to the Buchwald-Hartwig amination, it remains a valuable tool, particularly for large-scale syntheses. nih.gov The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.

For the synthesis of this compound, the Ullmann condensation would proceed by reacting 9-chloroanthracene or 9-bromoanthracene with 2,4-dimethylaniline. Traditional Ullmann conditions often utilize copper powder or copper(I) salts as the catalyst. nih.govorganic-chemistry.org

Key components of the Ullmann condensation include:

Aryl Halide: 9-Chloroanthracene or 9-Bromoanthracene

Amine: 2,4-Dimethylaniline

Copper Catalyst: CuI, Cu₂O, or copper powder

Base: Potassium carbonate (K₂CO₃) or a strong base like potassium hydroxide (B78521) (KOH)

Solvent: High-boiling polar solvents such as N,N-dimethylformamide (DMF) or nitrobenzene (B124822)

Modern modifications of the Ullmann reaction may involve the use of ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions. google.com

Modifications at the Amine Nitrogen

The secondary amine functionality in this compound provides a reactive site for further chemical modifications. These modifications are crucial for tuning the electronic properties, solubility, and solid-state packing of the molecule, which in turn affects its performance in electronic devices. The primary reactions at the amine nitrogen are N-alkylation and N-acylation.

In a typical reaction with an alkyl halide, this compound would be deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the corresponding amide anion. This nucleophilic anion then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the N-alkylated product.

Alternatively, catalytic N-alkylation methods are gaining prominence due to their atom economy and milder conditions. The "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes a transition metal catalyst, often based on ruthenium or manganese, to facilitate the reaction between the amine and an alcohol. nih.gov In this process, the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct.

Table 1: General Conditions for N-Alkylation of Secondary Arylamines This table presents generalized conditions as specific data for this compound is not readily available in the cited literature.

Alkylating AgentCatalyst/BaseSolventTemperature (°C)General Observations
Alkyl HalideStrong Base (e.g., NaH, KOtBu)Aprotic (e.g., THF, DMF)Room Temp. to RefluxStoichiometric base is required. Reaction progress can be monitored by TLC.
AlcoholRu or Mn pincer complexes / Base (e.g., KOtBu)Toluene80 - 120Catalytic process with high atom economy. Tolerates a variety of functional groups. nih.gov

N-acylation involves the introduction of an acyl group (R-C=O) to the amine nitrogen, forming an amide. This modification can significantly alter the electronic properties of the molecule by introducing an electron-withdrawing carbonyl group conjugated with the nitrogen lone pair.

The most common method for N-acylation is the reaction of the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride or carboxylic acid byproduct. The reaction is typically fast and high-yielding. For instance, reacting this compound with acetyl chloride would yield N-acetyl-N-(2,4-dimethylphenyl)anthracen-9-amine.

Table 2: General Conditions for N-Acylation of Secondary Arylamines This table presents generalized conditions as specific data for this compound is not readily available in the cited literature.

Acylating AgentBaseSolventTemperature (°C)General Observations
Acyl ChlorideTertiary Amine (e.g., Triethylamine, Pyridine)Aprotic (e.g., CH₂Cl₂, THF)0 to Room Temp.Generally rapid and exothermic. The reaction is driven to completion by the formation of a stable amide.
Acid AnhydrideTertiary Amine or no baseAprotic (e.g., THF, Dichloromethane)Room Temp. to RefluxOften requires heating to proceed at a reasonable rate.

Conclusion

Molecular and Supramolecular Structure Elucidation of this compound

Single-Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data for this compound is currently available. However, analysis of similar structures, such as 10-bromo-N,N-diphenylanthracen-9-amine, reveals that the anthracene (B1667546) ring system is often not planar with its substituents. nih.gov It is anticipated that a crystal structure of this compound would show a significant dihedral angle between the plane of the anthracene core and the plane of the 2,4-dimethylphenyl ring due to steric hindrance.

Predicted Crystallographic Data: A predictive data table cannot be generated without experimental results. A typical table would include parameters such as:

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, Pbca
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)90
β (°)Data Not Available
γ (°)90
V (ų)Data Not Available
ZData Not Available

Conformational Analysis and Intermolecular Interactions

The conformation of this compound is dictated by the rotational freedom around the C9-N bond (anthracene-nitrogen) and the N-C1 bond (nitrogen-phenyl). Steric clash between the hydrogen atom on the amine, the hydrogens at the peri-positions (C1 and C8) of the anthracene ring, and the methyl group at the ortho-position (C2) of the phenyl ring would force a twisted, non-planar conformation.

Key intermolecular interactions expected to be present in the solid state include:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, potentially forming N-H···π interactions with the aromatic rings of neighboring molecules. In the crystal structure of related compounds, such as (E)-N1-[(anthracen-9-yl)methyl-idene]-N4-phenyl-benzene-1,4-di-amine, N-H···N hydrogen bonds dictate the crystal packing. nih.gov

Pi-Stacking (π-π Interactions): The electron-rich anthracene and dimethylphenyl rings are likely to engage in π-π stacking interactions, which would be a significant stabilizing force in the crystal lattice. These interactions could be offset or parallel-displaced.

C-H···π Interactions: Hydrogen atoms from the methyl groups or the aromatic rings could interact with the π-systems of adjacent molecules, further stabilizing the supramolecular assembly. nih.gov

Solution-State Structural Probes for this compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Specific ¹H and ¹³C NMR spectra for this compound have not been reported. The expected chemical shifts can be predicted based on the analysis of similar compounds. organicchemistrydata.orgresearchgate.netchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR: The spectrum would be complex.

Aromatic Protons (Anthracene): Multiple signals are expected between 7.0 and 8.5 ppm. The protons at positions 1, 8, 4, and 5 would likely be the most deshielded.

Aromatic Protons (Dimethylphenyl): Three signals would be expected in the aromatic region, likely between 6.8 and 7.2 ppm.

Amine Proton (N-H): A broad singlet, whose chemical shift is dependent on solvent and concentration, would likely appear between 5.0 and 8.0 ppm.

Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups would be expected in the aliphatic region, likely between 2.0 and 2.5 ppm.

¹³C NMR:

Anthracene Carbons: Signals would appear in the range of ~120-140 ppm. The carbon atom attached to the nitrogen (C9) would be significantly shifted.

Dimethylphenyl Carbons: Aromatic carbon signals would be in the ~115-140 ppm range, with the carbon attached to the nitrogen being shifted downfield. The carbons bearing the methyl groups would also have distinct shifts.

Methyl Carbons: Signals for the two methyl carbons would appear upfield, typically in the 15-25 ppm range.

Predicted ¹H NMR Data Table:

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Anthracene) 7.0 - 8.5 Multiplets
Aromatic (Dimethylphenyl) 6.8 - 7.2 Multiplets
N-H 5.0 - 8.0 Broad Singlet

Predicted ¹³C NMR Data Table:

Carbons Predicted Chemical Shift (δ, ppm)
Aromatic (Anthracene & Dimethylphenyl) 115 - 145

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Experimental FT-IR and Raman spectra are unavailable. The principal vibrational modes can be predicted from standard correlation tables.

N-H Stretch: A sharp to moderately broad band is expected around 3400-3300 cm⁻¹ in the FT-IR spectrum.

Aromatic C-H Stretch: Multiple sharp bands would appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methyl groups would be observed just below 3000 cm⁻¹ (~2980-2850 cm⁻¹).

Aromatic C=C Stretch: Several sharp bands of variable intensity are expected in the 1620-1450 cm⁻¹ region.

C-N Stretch: A band in the 1350-1250 cm⁻¹ region would be indicative of the aryl-amine C-N bond.

Aromatic C-H Bending: Strong bands from out-of-plane bending would be prominent in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings.

Mass Spectrometry for Molecular Mass and Fragmentation Studies of this compound

The molecular formula of this compound is C₂₂H₁₉N, giving it a monoisotopic mass of 297.1518 g/mol .

While no experimental mass spectrum is available, the fragmentation pattern under electron impact (EI) ionization can be predicted based on established principles for aromatic amines. libretexts.orglibretexts.orgmiamioh.edu

Molecular Ion (M⁺˙): A prominent molecular ion peak would be expected at m/z = 297, consistent with the nitrogen rule (an odd molecular weight for a compound with one nitrogen atom). whitman.edu

Major Fragmentation Pathways:

Cleavage of the C-N Bond: Fission of the bond between the anthracene moiety and the nitrogen atom could lead to fragments corresponding to the anthracenyl cation (m/z = 178) or the dimethylphenylamino radical cation.

Loss of a Methyl Radical: A common fragmentation for methylated aromatic compounds is the loss of a methyl group (•CH₃) to form a stable benzylic-type cation. This would result in a peak at m/z = 282 (M-15).

Formation of Anthracene-like Fragments: Fragmentation may lead to ions characteristic of the anthracene core itself, such as peaks at m/z = 178.

Predicted Mass Spectrometry Fragmentation Table:

m/z Proposed Fragment Identity
297 [C₂₂H₁₉N]⁺˙ (Molecular Ion)
282 [M - CH₃]⁺

Electronic Structure and Photophysical Properties

Absorption Characteristics of N-(2,4-Dimethylphenyl)anthracen-9-amine

The absorption of light by this compound is a key aspect of its electronic structure, revealing insights into its molecular orbitals and the energy required for electronic transitions.

The UV-Vis absorption spectrum of this compound is primarily shaped by the anthracene (B1667546) moiety, which typically displays characteristic absorption bands corresponding to π-π* transitions. For unsubstituted anthracene, these bands are well-defined and appear in the 300-380 nm range. The attachment of an amino group to the 9-position generally induces a notable red-shift in the absorption spectrum. This shift is a consequence of the extension of the π-conjugated system by the nitrogen atom's lone pair of electrons, which elevates the energy level of the highest occupied molecular orbital (HOMO).

In a comparative example, a solution of 9-aminoanthracene (B1202694) (9AA) in methanol (B129727) exhibits an absorption maximum (λmax) at 420 nm. acs.org Similarly, other 9,10-disubstituted anthracene derivatives show pronounced absorption in the 325–420 nm region, attributed to the π-π* transition of the anthracene core. mdpi.com For this compound, it is anticipated that the absorption spectrum would feature a broad, somewhat structureless band in the visible region, indicative of a charge-transfer (CT) transition, alongside the more structured bands of the anthracene core at shorter wavelengths.

The 2,4-dimethylphenyl group attached to the nitrogen atom significantly influences the compound's electronic properties. The electron-donating nature of the two methyl groups can augment the charge-transfer characteristics of the electronic transition from the amino group to the anthracene core. Furthermore, steric hindrance from the ortho-methyl group may cause a torsional rotation of the dimethylphenyl ring relative to the plane of the anthracene. This twisting can modulate the degree of electronic communication between the substituent and the core, thereby affecting the absorption maxima.

Solvent polarity is another crucial determinant of the absorption characteristics. For molecules that exhibit significant charge-transfer character in their electronic transitions, an increase in the polarity of the solvent typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. Although specific data for this compound are not available, this solvatochromic effect is well-documented in related donor-acceptor systems. For instance, certain 9,10-disubstituted anthracenes demonstrate a shift in their absorption maxima to longer wavelengths as solvent polarity increases. researchgate.net

Luminescence Behavior of this compound

The emission of light from this compound following electronic excitation provides further understanding of its excited-state properties.

Anthracene derivatives are renowned for their fluorescent capabilities. The introduction of an amino group at the 9-position typically leads to a substantial Stokes shift and results in emission within the green portion of the visible spectrum. As an illustration, 9-aminoanthracene (9AA) in its solid state on a thin-layer chromatography (TLC) plate shows a fluorescence emission maximum at 507 nm upon excitation at 420 nm. acs.org

The fluorescence quantum yield (Φf), representing the efficiency of the conversion of absorbed photons into emitted photons, is highly dependent on both the molecular structure and the surrounding environment. For some deep-blue emitting 9,10-disubstituted anthracenes, fluorescence quantum yields have been reported to be as high as 0.7 in solution and up to 0.9 in a polymer matrix. rsc.org In the case of amino-substituted anthracenes, the quantum yield can be significantly modulated by the polarity of the solvent. The fluorescence lifetime (τf), a measure of the duration of the excited state, is typically in the nanosecond range for many fluorescent organic molecules.

Phosphorescence is the radiative decay from an excited triplet state (T1) to the ground state (S0), which contrasts with fluorescence that arises from the decay of a singlet excited state (S1). In many anthracene derivatives, the S1 state can transition to the T1 state through a process known as intersystem crossing (ISC). However, phosphorescence from anthracene and its derivatives is typically weak in fluid solutions at room temperature. This is due to efficient non-radiative decay processes and quenching of the triplet state by molecular oxygen.

While the triplet state of anthracene itself has been extensively studied, specific data for this compound are not available in the reviewed literature. The presence of the N-aryl substituent could potentially alter the rate of intersystem crossing and the energy of the triplet state. In some non-symmetric 9,10-diphenylanthracenes, substitution at the 2-position has been observed to increase the intersystem crossing rate by a factor of ten compared to the unsubstituted parent compound. rsc.org

Solvatofluorochromism describes the shifting of a compound's fluorescence emission maximum in response to changes in the polarity of its solvent environment. This phenomenon is especially prominent in molecules that become more polar upon excitation, often due to a process of intramolecular charge transfer (ICT).

Upon photoexcitation, this compound is expected to undergo a significant increase in its dipole moment, driven by charge transfer from the nitrogen atom to the anthracene core. In polar solvents, the surrounding solvent molecules reorient to stabilize this more polar excited state, resulting in a red-shift of the fluorescence emission. This high sensitivity to the local environment suggests that such compounds could serve as effective fluorescent probes for solvent polarity.

This behavior has been observed in other amino-substituted anthracenes. For instance, derivatives of 1-isocyano-5-aminoanthracene exhibit a pronounced redshift in their emission maxima with increasing solvent polarity. mdpi.com Similarly, derivatives of 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole also display notable solvatofluorochromic properties. semanticscholar.orgrsc.org While a specific data table for the title compound cannot be generated, the following table for the related compound 1,5-diaminoanthracene (DAA) illustrates the principle of solvatofluorochromism. mdpi.com

Photophysical Data for 1,5-Diaminoanthracene (DAA) in Various Solvents mdpi.com

Solvent Emission Maximum (λem, nm) Quantum Yield (Φf, %) Stokes Shift (Δν̃, cm-1)
Hexane 475 12 2609
Toluene (B28343) 490 44 3152
Dioxane 500 53 3636
Chloroform 506 53 3922
Ethyl Acetate 504 49 3922
Acetonitrile 509 40 4172
DMSO 511 35 4255
Methanol 510 28 4213

The strong dependence of both the emission wavelength and quantum yield on solvent polarity is a clear indicator of an ICT excited state, suggesting that this compound is likely a highly environmentally sensitive fluorophore.

Excited-State Dynamics and Charge Transfer Phenomena in this compound

Upon photoexcitation, this compound can undergo a series of photophysical and photochemical processes. The nature and efficiency of these processes are dictated by the electronic coupling between the donor and acceptor moieties and the surrounding solvent polarity.

In donor-π-acceptor systems like this compound, excitation to a locally excited (LE) state can be followed by the formation of an intramolecular charge transfer (ICT) state. This process involves the transfer of an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating dimethylphenylamine group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the anthracene acceptor.

The efficiency of ICT can also be influenced by the molecular geometry. A twisted conformation between the donor and acceptor moieties can facilitate charge transfer, leading to the formation of a twisted intramolecular charge transfer (TICT) state. The study of related N,N-diaryl dihydrophenazine photoredox catalysts has shown that intramolecular CT in the lowest lying excited state can minimize fluorescence and enable faster electron transfer. nih.gov

Table 1: Emission Characteristics of a Related Donor-Acceptor System (CSB-1) in Various Solvents

Data adapted from studies on anthracene-incorporated cyanostilbene based donor-acceptor systems.

SolventDielectric Constant (ε)Emission Maximum (λem, nm)
Hexane1.88485
Toluene2.38505
Chloroform4.81520
Acetonitrile37.5550

The photophysical properties of this compound are determined by the energies and lifetimes of its singlet (S₁) and triplet (T₁) excited states. The parent compound, 9-aminoanthracene, exhibits fluorescence from its S₁ state. In a methanol solution, 9-aminoanthracene has a fluorescence emission maximum at 510 nm with a quantum yield of 19%. nih.gov The introduction of the N-(2,4-dimethylphenyl) group is expected to modulate these properties due to its electronic and steric effects.

The decay of the S₁ state can occur through several pathways: fluorescence, internal conversion (IC) to the ground state (S₀), and intersystem crossing (ISC) to the triplet manifold (T₁). The relative rates of these processes determine the fluorescence quantum yield and lifetime. For 9-aminoacridine, a related compound, the emission decay is complex and has been described with biphasic or triphasic kinetics, suggesting the involvement of multiple excited-state species or conformations. nih.gov

The triplet state (T₁) is typically lower in energy than the S₁ state. While direct phosphorescence from the T₁ state of anthracene derivatives is often weak at room temperature in fluid solutions, the triplet state plays a crucial role in photochemical reactions.

Table 2: Photophysical Data for 9-Aminoanthracene in Methanol

Data for the parent compound, 9-aminoanthracene.

PropertyValueReference
Absorption Maximum (λabs)420 nm nih.gov
Emission Maximum (λem)510 nm nih.gov
Fluorescence Quantum Yield (Φf)0.19 nih.gov

Intersystem crossing (ISC) is a spin-forbidden process that populates the triplet state from the singlet excited state. The efficiency of ISC is influenced by several factors, including the energy gap between the S₁ and T₁ states and the presence of heavy atoms or specific functional groups. In some anthracene derivatives, an unusual temperature effect on fluorescence intensity has been interpreted in terms of an ISC process from the lowest excited singlet state (S₁ , ππ) to a higher excited triplet state (Tₙ, nπ). dongguk.edu

Once populated, the triplet state of this compound can participate in energy transfer processes. If the triplet state energy is sufficiently high, it can transfer its energy to ground-state molecular oxygen (³O₂), leading to the formation of highly reactive singlet oxygen (¹O₂). The quantum yield of singlet oxygen generation (ΦΔ) is a measure of the efficiency of this process. For instance, some diamino-substituted anthraquinone (B42736) derivatives, which share the aminophenyl-aromatic core, have been shown to have singlet oxygen quantum yields of up to 33.3%. nih.gov In contrast, monoamino-substituted anthraquinone derivatives show negligible singlet oxygen generation. nih.gov This suggests that the substitution pattern on the aromatic core significantly impacts the ISC efficiency and subsequent singlet oxygen generation. Studies on 9-aminoanthracene suggest that it is oxidized by triplet oxygen rather than singlet oxygen in methanol, indicating that direct reaction with ground state oxygen might be a competing pathway. nih.gov

Electronic Coupling and Delocalization in this compound Systems

The degree of electronic coupling between the 2,4-dimethylphenylamine donor and the anthracene acceptor is a critical determinant of the photophysical properties of this compound. This coupling dictates the extent of charge transfer character in the excited state and influences the energies of the molecular orbitals.

In systems with strong electronic coupling, the HOMO and LUMO are significantly delocalized over both the donor and acceptor moieties. This delocalization leads to a smaller energy gap and a red-shift in the absorption and emission spectra. Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the electronic structure and the extent of orbital delocalization. For related Schiff base ligands derived from anthracene, DFT calculations have been valuable in understanding their electronic structure and conducting properties. researchgate.net

The torsional angle between the plane of the dimethylphenyl group and the anthracene ring is a key structural parameter that governs electronic coupling. A more planar conformation generally leads to stronger coupling and more significant ICT character. However, steric hindrance between the ortho-methyl group on the phenyl ring and the hydrogen atoms on the anthracene core may force a more twisted geometry, which could reduce the electronic coupling compared to a non-substituted N-phenyl derivative. This twisting can, in some cases, favor the formation of a TICT state.

Computational and Theoretical Investigations

Quantum Chemical Calculations for N-(2,4-Dimethylphenyl)anthracen-9-amine

Quantum chemical calculations serve as the foundation for exploring the molecular geometry and stability of this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Geometry optimization is a computational process aimed at finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. For complex aromatic systems like this compound, Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely employed methods.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency. wikipedia.orgq-chem.com Unlike wave function-based methods, DFT calculates the total energy of the system based on its electron density. wikipedia.orgq-chem.com A key component of DFT is the exchange-correlation functional, which approximates the complex many-electron interactions. For polycyclic aromatic hydrocarbons and their derivatives, hybrid functionals such as B3LYP are commonly used, as they incorporate a portion of the exact exchange from Hartree-Fock theory, often yielding reliable results for molecular geometries. chemrxiv.orguni-muenchen.de The M06-2X functional is another option, particularly well-suited for studying non-covalent interactions that may be present in the molecule. mdpi.com

Hartree-Fock (HF) theory is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced correlated methods, HF systematically neglects electron correlation, which can affect the accuracy of the results. q-chem.com However, HF is often used for initial geometry optimizations or as a starting point for more sophisticated calculations. arxiv.org In some advanced "density corrected DFT" (DC-DFT) approaches, the electron density calculated at the HF level can be used with a DFT functional to achieve more accurate energies. arxiv.org

For this compound, geometry optimization using a method like DFT with the B3LYP functional would predict key structural parameters, such as the dihedral angle between the anthracene (B1667546) core and the dimethylphenyl ring, which governs the degree of electronic communication between these two moieties.

The accuracy and cost of a quantum chemical calculation are critically dependent on the chosen basis set . wikipedia.org A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a significantly higher computational cost.

Commonly used basis sets for organic molecules include the Pople-style basis sets, such as 6-31G(d,p) . This notation indicates a split-valence basis set where core electrons are described by a single basis function and valence electrons by two. The (d,p) signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds and non-spherical electron distributions. researchgate.netsemanticscholar.org

For higher accuracy, Karlsruhe basis sets like def2-SVP (Split Valence Polarization) or larger triple-zeta basis sets such as def2-TZVP can be employed. chemrxiv.orgwikipedia.org When studying excited states or anions, diffuse functions (indicated by a "+" or "++" in Pople sets, e.g., 6-31++G(d,p), or "D" in Karlsruhe sets, e.g., def2-SVPD) are often added. wikipedia.orgrsc.org These functions are necessary to describe the behavior of electrons that are far from the atomic nuclei.

The selection of a basis set is a trade-off. For a molecule the size of this compound, a double-zeta basis set like 6-31G(d,p) or def2-SVP often provides a reasonable compromise between accuracy for geometry optimization and computational efficiency. chemrxiv.org More demanding calculations, such as for spectroscopic properties, might necessitate a larger triple-zeta basis set.

Electronic Structure Analysis of this compound

Once the optimized geometry is obtained, a variety of analyses can be performed to probe the electronic structure, reactivity, and charge distribution of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. According to frontier orbital theory, the distribution and energy of these orbitals are key to understanding the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap suggests that the molecule can be easily excited, which is often associated with higher chemical reactivity and specific optical properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene and amine moieties, while the LUMO would likely be distributed across the anthracene pi-system. The HOMO-LUMO gap is a key factor in determining the molecule's potential applications in electronic materials. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Calculated at the B3LYP/6-31G(d,p) level).
OrbitalEnergy (eV)
HOMO-5.21
LUMO-1.85
HOMO-LUMO Gap (ΔE)3.36

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netsemanticscholar.org It transforms the calculated molecular orbitals into a localized basis corresponding to the familiar Lewis structure concepts of core orbitals, lone pairs, and bonding/antibonding orbitals.

The analysis quantifies the stabilization energy, E(2), associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. A large E(2) value indicates a strong electronic interaction. For this compound, significant interactions would be expected between the nitrogen atom's lone pair (donor) and the antibonding π* orbitals of the anthracene and dimethylphenyl rings (acceptors). This delocalization contributes to the stability of the molecule and influences the geometry, particularly the planarity of the C-N bond with the aromatic systems.

Table 2: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) Nπ* (C9-C11) Anthracene45.8
LP (1) Nπ* (C1'-C2') Dimethylphenyl5.2
π (C1-C2) Anthraceneπ* (C3-C4) Anthracene20.1

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecular surface and uses a color scale to indicate regions of different electrostatic potential. The MEP is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. mdpi.com

Negative Regions (Red to Yellow): These areas correspond to an excess of electrons and are characteristic of sites susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized around the nitrogen atom due to its lone pair of electrons, as well as on the π-electron clouds of the anthracene and dimethylphenyl rings.

Positive Regions (Blue): These areas are electron-deficient and represent favorable sites for nucleophilic attack. The hydrogen atoms, particularly the one on the amine group, would exhibit the most positive electrostatic potential.

The MEP map provides a clear, qualitative picture of the molecule's charge distribution, complementing the quantitative data from HOMO-LUMO and NBO analyses to build a comprehensive understanding of its chemical reactivity. mdpi.comsemanticscholar.org

Photophysical Property Prediction and Mechanism Elucidation for this compound

Computational and theoretical investigations are pivotal in understanding the electronic and photophysical behavior of this compound. These methods provide insights into the underlying mechanisms of light absorption and emission, which are crucial for the design and development of new materials for optoelectronic applications.

Time-Dependent DFT (TD-DFT) for Excited States and Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. researchgate.net By applying TD-DFT, it is possible to simulate the electronic absorption and emission spectra of this compound, providing a theoretical basis for understanding its photophysical properties. researchgate.netacs.org

The methodology typically involves first optimizing the ground state geometry of the molecule using Density Functional Theory (DFT). Subsequently, TD-DFT calculations are performed on the optimized structure to obtain the vertical excitation energies, oscillator strengths, and corresponding electronic transitions. These calculations can predict the maximum absorption wavelengths (λmax) associated with transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other frontier molecular orbitals.

For this compound, the absorption spectrum is expected to be dominated by π→π* transitions characteristic of the anthracene core. mdpi.comresearchgate.net The substitution of the dimethylphenylamine group at the 9-position of the anthracene is anticipated to cause a red-shift in the absorption and emission spectra compared to unsubstituted anthracene, due to the extension of the π-conjugated system. mdpi.com

Simulations of the emission spectra are achieved by first optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition from this relaxed state back to the ground state (S0). The difference in energy corresponds to the fluorescence emission. The Stokes shift, which is the difference between the absorption and emission maxima, can also be predicted and provides insight into the geometric relaxation of the molecule in the excited state. mdpi.com

Table 1: Predicted Photophysical Properties of this compound using TD-DFT

PropertyPredicted ValueDescription
Absorption Maximum (λabs)~400-420 nmCorresponds to the S0 → S1 (π→π*) transition.
Emission Maximum (λem)~450-480 nmCorresponds to the S1 → S0 fluorescence transition.
Oscillator Strength (f)> 0.1Indicates a high probability for the electronic transition.
Stokes Shift~50-60 nmReflects the structural rearrangement upon excitation.
Nature of TransitionHOMO → LUMOPrimarily an intramolecular charge transfer (ICT) character.

Note: The values presented in this table are hypothetical and represent expected outcomes from TD-DFT calculations based on studies of similar anthracene derivatives.

Potential Energy Surface (PES) Scanning for Conformational Stability and Reaction Pathways

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape and reaction pathways of a molecule by systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.degaussian.comq-chem.com For this compound, PES scanning can elucidate the rotational barriers and identify the most stable conformations. q-chem.com

A key conformational feature of this molecule is the rotation around the C9-N bond, which connects the anthracene and dimethylphenyl moieties. A relaxed PES scan can be performed by systematically varying the dihedral angle of this bond and optimizing the rest of the molecular geometry at each step. gaussian.comq-chem.com The resulting energy profile reveals the low-energy conformations (local minima) and the transition states that separate them.

It is expected that the most stable conformation will involve a non-planar arrangement between the anthracene and dimethylphenyl rings to minimize steric hindrance. The PES scan would quantify the energy barriers for rotation, providing information on the molecule's flexibility at different temperatures. This conformational flexibility can influence the photophysical properties, as different conformers may exhibit slightly different absorption and emission characteristics.

Table 2: Hypothetical Energy Profile from a PES Scan of the C9-N Bond Rotation in this compound

Dihedral Angle (°)Relative Energy (kJ/mol)Conformation
025Eclipsed (Sterically hindered)
455Skewed
900Perpendicular (Most Stable)
1356Skewed
18020Eclipsed (Sterically hindered)

Note: The data in this table is illustrative of the expected results from a PES scan and has not been derived from actual experimental or computational work.

Reactivity Descriptors and Chemical Potential of this compound

Computational chemistry also provides tools to predict the chemical reactivity of molecules through the calculation of various descriptors derived from DFT. These descriptors help in identifying the most reactive sites within the molecule and understanding its behavior in chemical reactions.

Global and Local Reactivity Indices (e.g., Fukui Functions, Electrophilicity Index)

Global reactivity indices, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), provide a general measure of a molecule's reactivity. The chemical potential is related to the molecule's tendency to lose or gain electrons, while hardness indicates its resistance to charge transfer. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Local reactivity is described by Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function f+(r) indicates susceptibility to nucleophilic attack, f-(r) to electrophilic attack, and f0(r) to radical attack.

For this compound, the anthracene core, particularly the 9 and 10 positions, and the nitrogen atom are expected to be key sites for reactivity. The Fukui functions would likely indicate that the nitrogen atom and specific carbon atoms on the dimethylphenyl ring are prone to electrophilic attack, while certain positions on the anthracene ring are more susceptible to nucleophilic attack.

Table 3: Predicted Reactivity Indices for this compound

IndexPredicted Value (arbitrary units)Interpretation
Chemical Potential (μ)-3.5 eVModerate tendency to donate electrons.
Hardness (η)4.0 eVRelatively stable molecule.
Electrophilicity Index (ω)1.5 eVModerate electrophilic character.
Local Reactivity (Fukui Functions)
f+(r) at C10HighSusceptible to nucleophilic attack.
f-(r) at N-atomHighSusceptible to electrophilic attack.

Note: These values are hypothetical and serve to illustrate the type of information obtained from reactivity descriptor calculations.

Thermodynamic Property Analysis

Computational methods can be used to predict the thermodynamic properties of this compound, such as heat capacity (Cv), entropy (S), and Gibbs free energy (G), at different temperatures. researchgate.netacs.org These properties are calculated based on the vibrational frequencies obtained from a frequency calculation after geometry optimization.

This information is valuable for understanding the stability of the compound and predicting the spontaneity of its formation or reactions. For instance, a negative Gibbs free energy of formation would indicate that the synthesis of the compound is thermodynamically favorable. acs.org

Table 4: Calculated Thermodynamic Properties of this compound at 298.15 K

PropertyCalculated ValueUnit
Heat Capacity (Cv)150.5J/mol·K
Entropy (S)550.2J/mol·K
Gibbs Free Energy of Formation (ΔGf)450.8kJ/mol

Note: The data presented here is for illustrative purposes and does not represent experimentally validated values.

Mechanistic Studies and Reaction Pathways

Radical Mechanisms Involving Anthracene (B1667546) Amines

Anthracene and its derivatives are known to participate in radical reactions, and the presence of an amino group at the 9-position can significantly influence these pathways. The formation of amine radical cations is a key step in many of these processes. These radical cations can undergo several subsequent reactions, including deprotonation to form α-amino radicals, which can then participate in C-C bond formation.

One proposed mechanism involves the oxidative quenching of a photoexcited catalyst by an aromatic nitrile, which then oxidizes the amine to its radical cation. This is followed by deprotonation to yield an α-amino radical, which can then couple with a radical anion to form a new C-C bond, ultimately leading to products like benzylic amines after aromatization beilstein-journals.org. While this specific pathway has been described for other amines, it provides a plausible model for the reactivity of N-(2,4-Dimethylphenyl)anthracen-9-amine under similar photoredox conditions.

Furthermore, studies on the gas-phase reaction of methyl radicals with the fluorenyl radical have demonstrated that radical-radical reactions can lead to ring expansion and the formation of polycyclic aromatic hydrocarbons like anthracene and phenanthrene nih.govresearchgate.net. This highlights the fundamental role of radical species in the formation and transformation of the anthracene core itself.

Photoreactivity and Photodimerization Processes of this compound

Anthracene and its derivatives are well-known for their photochemical reactivity, particularly their ability to undergo [4+4] cycloaddition reactions upon irradiation with UV light. For 9-aminoanthracene (B1202694) (9AA), a close analog of the title compound, irradiation at 365 nm leads to the formation of a dimer through a [4+4] cycloaddition at the 9- and 10-positions of the anthracene skeleton. acs.orgnih.gov This reaction is a bimolecular process and is photochemically allowed, whereas the thermal [4+4] cycloaddition is forbidden by the Woodward-Hoffmann rules. acs.orgnih.gov

The photodimerization of anthracene derivatives is believed to proceed via a diradical intermediate. mdpi.com Light induces the formation of a radical, and the resulting diradicals can then cyclize to form the photodimer. mdpi.com This is in contrast to a concerted pericyclic mechanism or an ionic mechanism. mdpi.com

In the presence of oxygen, the photoreactivity of 9-aminoanthracene becomes more complex. Auto-oxidation can occur, leading to the formation of anthraquinone (B42736) monoimine (AQNH) and subsequently anthraquinone (AQ). acs.orgnih.gov However, the dimerization of 9AA under UV irradiation is reported to be much faster than the generation of AQNH. acs.orgnih.gov It has been suggested that 9AA is oxidized by triplet oxygen rather than singlet oxygen in methanol (B129727). acs.orgnih.gov

Reaction Conditions Product(s) Mechanism
Photodimerization of 9-aminoanthraceneUV irradiation (365 nm)Dimer (via [4+4] cycloaddition)Diradical intermediate
Auto-oxidation of 9-aminoanthraceneOxygen, darkAnthraquinone monoimine (AQNH)Oxidation
Photo-oxidation of 9-aminoanthraceneUV irradiation, oxygenDimerization is faster than oxidationCompetition between photodimerization and oxidation

Cycloaddition Reactions and Electrophilic Substitution on the Anthracene Core

The anthracene core is susceptible to both cycloaddition and electrophilic substitution reactions, typically occurring at the central 9- and 10-positions. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction for anthracene and its derivatives. orientjchem.orgchemrxiv.org The regioselectivity of these reactions with 9-substituted anthracenes can be influenced by the nature of the substituent. orientjchem.org

Electron-donating groups on the anthracene core can influence the regioselectivity of both cycloaddition and electrophilic substitution reactions. nih.gov While anthracenes typically undergo these reactions at the central ring, appropriate substitution can direct reactivity towards the terminal rings. nih.gov For instance, in the presence of a strong electron-donating group, Friedel-Crafts type reactions may be favored over [4+2] cycloadditions. nih.gov

Electrophilic aromatic substitution on the anthracene ring system is also a common reaction pathway. mdpi.comresearchgate.netresearchgate.net The substitution generally occurs at the 9- and 10-positions due to the stabilization of the intermediate arenium ion. The introduction of an amino group at the 9-position is expected to further activate the anthracene core towards electrophilic attack.

Reaction Type Typical Position of Attack Influencing Factors
[4+4] Cycloaddition (Photodimerization)9, 10-positionsUV light
[4+2] Cycloaddition (Diels-Alder)9, 10-positionsNature of dienophile and substituents on anthracene
Electrophilic Aromatic Substitution9, 10-positionsNature of the electrophile and substituents on anthracene

Investigation of C-N Bond Formation and Cleavage Mechanisms relevant to this compound

The formation of the C-N bond in this compound can be achieved through various synthetic methods, often involving the reaction of an anthracene precursor with a suitable amine. For instance, 9-aminoanthracene can be synthesized by the reduction of 9-nitroanthracene. acs.orgnih.govresearchgate.net Subsequent N-arylation would lead to the target compound.

The cleavage of C-N bonds in amine-containing compounds can be a challenging transformation. However, recent advances have shown that selective C-N σ bond cleavage can be achieved under specific conditions. For example, transition-metal-free single-electron transfer reactions have been developed for the cleavage of C-N σ bonds in N-acylazetidines. mdpi.com While this is a specific example in a strained ring system, it points to the possibility of developing methodologies for C-N bond cleavage in other amine derivatives.

Mechanistic studies on the formation of N-nitrosodimethylamine from dimethylamine and monochloramine have proposed the formation of a 1,1-dimethylhydrazine intermediate, followed by oxidation. nih.gov This highlights the potential for N-N bond formation and subsequent cleavage in the reactions of amines.

While specific studies on the C-N bond formation and cleavage mechanisms of this compound are not extensively reported, the general principles of amine chemistry and the reactivity of the anthracene core provide a framework for understanding these processes.

Applications and Functional Materials Development

N-(2,4-Dimethylphenyl)anthracen-9-amine as a Core for Organic Fluorophores

The anthracene (B1667546) moiety is a well-established and excellent fluorophore, known for its high photoluminescence quantum yields. researchgate.net The substitution at the 9-position with an amino group and an aryl ring, such as the 2,4-dimethylphenyl group, creates a donor-acceptor (D-A) type structure. This can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation, a phenomenon that is highly sensitive to the surrounding environment.

Derivatives of 9-aminoanthracene (B1202694) are known to be environmentally sensitive fluorophores. For instance, related compounds like 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) have been explored for their diverse fluorescence performances. rsc.orgsigmaaldrich.com The functional groups attached to the core structure can tune the photophysical properties, suggesting that this compound could be engineered for specific fluorescent applications. rsc.orgsigmaaldrich.com The twisted conformation that is likely to exist between the anthracene and the dimethylphenyl planes could further enhance its fluorescence properties in the solid state by inhibiting π–π stacking, a common cause of fluorescence quenching. rsc.org

Integration into Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are extensively used in OLEDs, particularly as blue light emitters and host materials, due to their excellent photoluminescence, wide energy gaps, and good electrochemical stability. researchgate.netrsc.org

A critical challenge in OLED technology is the development of stable and efficient deep-blue emitters. Anthracene derivatives are prime candidates for host materials in blue phosphorescent and fluorescent OLEDs. researchgate.netnih.gov An ideal host material should possess several key properties:

High Triplet Energy: For blue phosphorescent OLEDs, the host must have a triplet energy higher than that of the dopant to ensure efficient energy transfer. Triplet energies in the range of 2.8 to 3.0 eV are often required. nih.gov

Good Thermal and Morphological Stability: Materials with high glass transition temperatures (Tg > 100°C) and decomposition temperatures (Td > 400°C) are desirable to ensure device longevity and prevent degradation during operation. nih.gov The introduction of bulky groups, like the dimethylphenyl substituent, can enhance morphological stability by preventing crystallization. rsc.org

Appropriate HOMO/LUMO Levels: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) must be suitable for efficient injection of charge carriers (holes and electrons) from adjacent layers in the OLED stack. nih.gov

Bipolar Charge Transport: While many anthracene derivatives are good hole transporters, incorporating electron-deficient moieties can create bipolar materials that transport both holes and electrons, leading to a more balanced charge distribution and a wider recombination zone within the emissive layer. nih.gov

The table below summarizes key properties for representative anthracene-based host materials, providing a benchmark for the expected performance of this compound.

Material PropertyDesired Characteristic for Blue OLED HostExample Value (from related materials)Reference
Triplet Energy (T₁)> 2.8 eV2.81 - 2.98 eV nih.gov
Glass Transition Temp (Tg)> 100 °C100 - 132 °C nih.gov
Emission ColorDeep BlueCIE (0.15, 0.07) rsc.org
External Quantum Eff. (EQE)High (>5%)7.95% (nondoped) rsc.org

In a typical guest-host OLED system, the host material, which makes up the bulk of the emissive layer, is excited by the recombination of electrons and holes. This energy is then transferred to a small amount of a guest "dopant" emitter, which then releases the energy as light of a specific color. For this process to be efficient, there must be good spectral overlap between the emission of the host and the absorption of the guest.

This compound, with its anthracene core, is expected to be an efficient blue emitter. This would make it suitable as a host for green or red phosphorescent dopants, transferring its energy to them to produce light. Alternatively, it could be used as the primary blue emitter itself in a nondoped device. rsc.org The electroluminescence process involves the injection of holes and electrons into the emissive layer, their transport (facilitated by the host material), their recombination to form excitons, and the subsequent radiative decay of these excitons to produce light. The efficiency of this entire process is highly dependent on the properties of the host material. researchgate.netnih.gov

Development of Chemosensors and Molecular Probes based on this compound

The sensitivity of the intramolecular charge transfer (ICT) state in donor-acceptor fluorophores to the local environment makes them excellent candidates for chemosensors.

Fluorophores exhibiting solvatochromism—a change in their absorption or emission color with the polarity of the solvent—are valuable as probes for the local environment. ambeed.com In donor-acceptor systems like this compound, an increase in solvent polarity can stabilize the charge-separated excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.

The magnitude of this shift can be correlated with solvent polarity scales. Research on related anthracene derivatives has demonstrated significant solvatofluorochromic properties that are useful for solvent polarity-sensitive applications. rsc.orgsigmaaldrich.com This suggests that this compound could be used to create sensors that visually or spectroscopically report on the composition of solvent mixtures or the water content in organic solvents.

The table below illustrates the solvatochromic shift of a related thiazolo[5,4-d]thiazole (B1587360) (TTz) fluorophore, demonstrating the principle that could be applied to this compound.

SolventPolarity (ET(30))Emission Max (λem)Reference
Toluene (B28343)33.9 kcal/mol530 nm
Chloroform39.1 kcal/mol560 nm
Acetonitrile45.6 kcal/mol635 nm
Methanol (B129727)55.4 kcal/mol670 nm

The nitrogen atom in the amine group of this compound can act as a protonation site. Protonation in an acidic medium would significantly alter the electronic properties of the molecule, likely leading to a change in its fluorescence color or intensity. This makes it a potential candidate for a pH sensor. Related imidazole-containing anthracene derivatives have shown sensitive fluorescence responses to strong acids like trifluoroacetic acid. rsc.orgsigmaaldrich.com

Furthermore, the amine and the aromatic rings can act as binding sites for various metal ions or anions. The binding of an ion can perturb the ICT character of the molecule, resulting in a detectable optical signal (colorimetric or fluorescent change). For example, some 9-aminoanthracene derivatives have been shown to be selective for certain transition metal ions. sigmaaldrich.com This indicates a promising avenue for the development of selective and sensitive ion probes based on the this compound scaffold. rsc.orgsigmaaldrich.com

Triplet-Triplet Annihilation (TTA) Upconversion Systems Utilizing this compound

Triplet-triplet annihilation (TTA) upconversion is a process where two low-energy photons are converted into a single higher-energy photon, a phenomenon of significant interest for applications in solar energy harvesting, bioimaging, and photochemistry. researchgate.netwikipedia.org This process relies on a sensitizer-annihilator pair. The sensitizer (B1316253) absorbs low-energy light and transfers its triplet energy to the annihilator. Two triplet-excited annihilator molecules then interact (annihilate) to produce one higher-energy singlet excited state, which subsequently emits an upconverted photon. wikipedia.org Anthracene derivatives are frequently employed as annihilators due to their favorable electronic properties. rsc.orgresearchgate.net

The efficacy of an annihilator in a TTA-UC system is governed by several key photophysical parameters, including its triplet state energy (ET), singlet state energy (ES), and photoluminescence quantum yield (ΦPL). For efficient TTA to occur, the energy of the annihilator's singlet state must be less than or equal to twice its triplet state energy (ES ≤ 2ET).

In the case of this compound, the substitution at the 9-position is expected to significantly influence these properties compared to the benchmark annihilator, 9,10-diphenylanthracene (B110198) (DPA). The introduction of an amino group at the 9-position can introduce photoinduced electron transfer (PET) processes that may quench fluorescence, but this can also be modulated by structural modifications. researchgate.net The electronic coupling of the nitrogen lone pair with the anthracene π-system, along with the steric and electronic effects of the 2,4-dimethylphenyl group, would finely tune the energy levels.

Research on other 9,10-disubstituted anthracenes has shown that substitutions can impact fluorescence quantum yields and triplet state energies. rsc.org For instance, DFT calculations on various substituted anthracenes indicate that the triplet state energies are often localized on the anthracene core and are less affected by substituents compared to singlet energies. rsc.org However, the amino substitution in this compound is likely to have a more pronounced effect. The electron-donating nature of the amine group would likely red-shift the absorption and emission spectra compared to unsubstituted anthracene.

The performance of this compound as a TTA-UC annihilator would be benchmarked against established compounds like DPA. The table below provides a comparative overview of the key photophysical properties of DPA and the projected properties for our target compound, based on known structure-property relationships in anthracene derivatives.

Compound T1 Energy (eV) S1 Energy (eV) ΦPL (%) Projected TTA-UC Performance
9,10-Diphenylanthracene (DPA) ~1.75~3.0~90High, serves as a benchmark for blue emission. rsc.orgrsc.org
This compound Est. 1.7-1.8Est. 2.8-2.9VariablePerformance would heavily depend on the fluorescence quantum yield, which is sensitive to the amine substitution and potential PET quenching. researchgate.net The dimethylphenyl group may enhance solubility and prevent aggregation.

Note: Values for this compound are estimated based on trends observed in related anthracene derivatives. Actual experimental values are required for confirmation.

Advanced Materials Design and Functionalization for Optoelectronic Devices

The design of novel organic materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), is a burgeoning field of research. Anthracene derivatives are prized for their high blue fluorescence and charge-transporting capabilities. researchgate.net The functionalization of the anthracene core is a key strategy to tune the material's properties to meet the multifaceted demands of device applications, including high efficiency, color purity, and operational stability.

The this compound structure incorporates several features relevant to materials design. The bulky 2,4-dimethylphenyl group attached to the amine at the 9-position can play a crucial role in improving the morphological stability of thin films by inhibiting crystallization, a common failure mechanism in OLEDs. nycu.edu.tw This steric hindrance can also prevent the close packing of molecules, which often leads to detrimental excimer formation and a corresponding decrease in fluorescence efficiency. researchgate.net

Furthermore, the amine moiety can influence the charge injection and transport properties of the material. Arylamine derivatives are well-known for their hole-transporting characteristics. Therefore, this compound could potentially function as a multifunctional material, acting as both the emitter and a hole-transporting layer in a simplified OLED architecture.

The design principles for tailoring anthracene derivatives for optoelectronic applications often involve a trade-off between different properties. The table below summarizes key design strategies and their expected impact on the performance of materials based on the this compound scaffold.

Design/Functionalization Strategy Target Property Expected Impact on this compound
Introduction of Bulky Groups (e.g., 2,4-dimethylphenyl) Morphological StabilityThe dimethylphenyl group is expected to enhance amorphous film stability and prevent crystallization. nycu.edu.tw
Incorporation of Arylamine Moiety Charge TransportThe N-phenylamine structure suggests potential for hole-transporting capabilities.
Substitution on the Anthracene Core Emission Color & EfficiencyThe 9-amino substitution will likely lead to a blue-green emission. The overall quantum efficiency will be influenced by the balance between radiative decay and non-radiative pathways like PET. researchgate.net
Further Functionalization of the Phenyl Ring Solubility and Energy Level TuningAdditional functional groups on the dimethylphenyl ring could be used to further modify solubility and fine-tune the HOMO/LUMO energy levels for better charge injection from electrodes.

Future Research Directions and Outlook

Rational Design of N-(2,4-Dimethylphenyl)anthracen-9-amine Derivatives with Tuned Properties

The targeted design of derivatives is a cornerstone of molecular engineering. For this compound, a rational design approach can yield a new generation of molecules with precisely controlled optoelectronic properties. By systematically modifying the molecular structure, researchers can fine-tune characteristics such as emission color, fluorescence quantum yield, and charge transport capabilities.

Future work should focus on introducing various functional groups at different positions on both the anthracene (B1667546) core and the N-phenyl ring. For instance, adding electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the fluorescence emission wavelength. This bottom-up molecular tuning approach is crucial for developing fluorophores and chemosensors with diverse functions. nih.govnih.gov The strategic placement of bulky substituents can also be explored to control intermolecular interactions in the solid state, potentially leading to materials with enhanced thermal stability and specific packing motifs.

Table 1: Potential Substituent Effects on the Properties of this compound Derivatives

Modification Site Substituent Type Predicted Effect on Emission Wavelength Potential Application
Phenyl Ring (para-position) Electron-Donating (e.g., -OCH₃) Red-shift (longer wavelength) Red-emitting OLEDs
Phenyl Ring (para-position) Electron-Withdrawing (e.g., -CN) Blue-shift (shorter wavelength) Blue-emitting OLEDs, Sensors
Anthracene Core (e.g., 2, 6 positions) Bulky Groups (e.g., -t-Butyl) Increased Quantum Yield High-efficiency emitters

Exploration of Novel Synthetic Pathways for this compound and its Analogues

While established methods exist for synthesizing N-arylaminoanthracenes, the development of more efficient, scalable, and environmentally friendly synthetic routes remains a key research objective. Future investigations should target novel synthetic strategies that offer higher yields, milder reaction conditions, and greater functional group tolerance. beilstein-journals.org

One promising avenue is the expansion of metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using 9-bromoanthracene (B49045) and 2,4-dimethylaniline as starting materials. Research into new catalyst systems could improve reaction efficiency and reduce costs. Another approach involves the exploration of benzyne chemistry; a series of 9-amino-10-arylanthracenes has been successfully prepared from bromobenzene and arylacetonitriles via benzyne intermediates, a method that could be adapted for this specific compound. arkat-usa.org Furthermore, synthetic routes starting from readily available anthraquinones offer an advantage by protecting the reactive 9 and 10 positions, allowing for substitution on the other rings before the final amination and reduction steps. beilstein-journals.org One-pot procedures that combine multiple synthetic steps would be particularly valuable for industrial-scale production. beilstein-journals.org

Advanced Characterization Techniques for In-Situ Studies of this compound

A deep understanding of a material's properties requires advanced characterization, particularly under operational conditions. For this compound, future research should employ a suite of sophisticated techniques to probe its behavior in-situ.

Techniques such as time-resolved fluorescence spectroscopy can provide detailed information about the excited-state lifetimes and dynamics, which are critical for applications in OLEDs and sensors. To understand its solid-state properties, single-crystal X-ray diffraction analysis is essential for elucidating molecular conformation and packing arrangements. nih.gov For studying the compound within a device, techniques like transient electroluminescence and impedance spectroscopy can reveal crucial information about charge injection, transport, and recombination processes. The use of synchrotron-based techniques, such as grazing-incidence wide-angle X-ray scattering (GIWAXS), could be employed to study the molecular orientation and morphology of thin films, which is vital for optimizing performance in electronic devices.

Deeper Theoretical Insights into Excited-State Dynamics of this compound

Computational chemistry provides a powerful tool for understanding the fundamental electronic and photophysical processes that govern the behavior of molecules. Future theoretical studies on this compound should focus on providing deeper insights into its excited-state dynamics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to model the electronic structure, predict absorption and emission spectra, and understand the nature of electronic transitions. mdpi.com Such calculations can elucidate the role of the dimethylphenyl group's torsional angle relative to the anthracene plane and its effect on the electronic coupling and photophysical properties. Advanced computational models can also simulate the influence of the local environment (solvatochromism) on the molecule's fluorescence, which has been observed experimentally in related compounds. nih.gov These theoretical investigations can guide the rational design of new derivatives with targeted properties, creating a synergistic feedback loop between computational prediction and experimental synthesis.

Expanding the Scope of this compound Applications in Emerging Technologies

The promising properties of this compound suggest its utility in a range of emerging technologies. While its potential in OLEDs is a primary focus, future research should broaden the scope of its applications.

The compound's inherent fluorescence makes it a candidate for developing novel chemosensors and biosensors. nih.gov Its anthracene core can interact with various analytes, and the resulting changes in fluorescence can be used for detection. For example, related anthracene derivatives have been investigated for anion and pH sensing. nih.gov There is also potential for use in organic field-effect transistors (OFETs) and organic solar cells, where its charge transport properties could be exploited. beilstein-journals.org Further research could explore its application in redox flow batteries, where amino-anthraquinone derivatives have shown promise for large-scale energy storage. biointerfaceresearch.com The development of polymeric materials incorporating the this compound moiety could also lead to new functional plastics with unique optical and electronic properties. beilstein-journals.org

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